molecular formula C18H21N3O2 B11116820 N'-[(1E)-1-(4-Methoxyphenyl)ethylidene]-2-[(4-methylphenyl)amino]acetohydrazide

N'-[(1E)-1-(4-Methoxyphenyl)ethylidene]-2-[(4-methylphenyl)amino]acetohydrazide

Cat. No.: B11116820
M. Wt: 311.4 g/mol
InChI Key: PAUIQOQMSAGFAE-XSFVSMFZSA-N
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Description

N’-[(1E)-1-(4-Methoxyphenyl)ethylidene]-2-[(4-methylphenyl)amino]acetohydrazide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of methoxy and methylphenyl groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(4-Methoxyphenyl)ethylidene]-2-[(4-methylphenyl)amino]acetohydrazide typically involves the reaction of 4-methoxybenzaldehyde with 4-methylphenylhydrazine in the presence of an appropriate catalyst. The reaction is carried out under reflux conditions in an ethanol solvent, with concentrated hydrochloric acid as a catalyst . The resulting product is then purified through crystallization using dimethylformamide to achieve a high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of stringent quality control measures ensures the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(4-Methoxyphenyl)ethylidene]-2-[(4-methylphenyl)amino]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or methylphenyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N’-[(1E)-1-(4-Methoxyphenyl)ethylidene]-2-[(4-methylphenyl)amino]acetohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(4-Methoxyphenyl)ethylidene]-2-[(4-methylphenyl)amino]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(1E)-1-(4-Methoxyphenyl)ethylidene]-2-[(4-methylphenyl)amino]acetohydrazide is unique due to its specific combination of methoxy and methylphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and specialty chemicals.

Properties

Molecular Formula

C18H21N3O2

Molecular Weight

311.4 g/mol

IUPAC Name

N-[(E)-1-(4-methoxyphenyl)ethylideneamino]-2-(4-methylanilino)acetamide

InChI

InChI=1S/C18H21N3O2/c1-13-4-8-16(9-5-13)19-12-18(22)21-20-14(2)15-6-10-17(23-3)11-7-15/h4-11,19H,12H2,1-3H3,(H,21,22)/b20-14+

InChI Key

PAUIQOQMSAGFAE-XSFVSMFZSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NCC(=O)N/N=C(\C)/C2=CC=C(C=C2)OC

Canonical SMILES

CC1=CC=C(C=C1)NCC(=O)NN=C(C)C2=CC=C(C=C2)OC

Origin of Product

United States

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